molecular formula C8H11NO2 B021031 1H-Pyrrolizine-1-carboxaldehyde, hexahydro-3-oxo-, (1R-cis)-(9CI) CAS No. 103979-75-5

1H-Pyrrolizine-1-carboxaldehyde, hexahydro-3-oxo-, (1R-cis)-(9CI)

Cat. No. B021031
M. Wt: 153.18 g/mol
InChI Key: CAODCSLILPTPER-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolizine-1-carboxaldehyde, hexahydro-3-oxo-, (1R-cis)-(9CI) is a chemical compound that has been extensively studied in the field of chemistry and biochemistry. It is a cyclic amine with a carbonyl group and is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1H-Pyrrolizine-1-carboxaldehyde is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including Michael additions and Mannich reactions. It may also act as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of the final product.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1H-Pyrrolizine-1-carboxaldehyde. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Pyrrolizine-1-carboxaldehyde in lab experiments is its versatility in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. However, one limitation is the need for careful control of reaction conditions and purification steps to obtain a high yield and purity.

Future Directions

There are several future directions for research on 1H-Pyrrolizine-1-carboxaldehyde. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Another area of study is its potential use in the synthesis of new pharmaceuticals and materials. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

1H-Pyrrolizine-1-carboxaldehyde can be synthesized using a variety of methods. One common method is the reaction of 1,2-diamine with an aldehyde, followed by cyclization to form the pyrrolizine ring. Another method involves the reaction of a ketone with a diimine, followed by reduction and cyclization. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

1H-Pyrrolizine-1-carboxaldehyde has been extensively studied for its potential use in various scientific research applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

103979-75-5

Product Name

1H-Pyrrolizine-1-carboxaldehyde, hexahydro-3-oxo-, (1R-cis)-(9CI)

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1R,8S)-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carbaldehyde

InChI

InChI=1S/C8H11NO2/c10-5-6-4-8(11)9-3-1-2-7(6)9/h5-7H,1-4H2/t6-,7-/m0/s1

InChI Key

CAODCSLILPTPER-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](CC(=O)N2C1)C=O

SMILES

C1CC2C(CC(=O)N2C1)C=O

Canonical SMILES

C1CC2C(CC(=O)N2C1)C=O

synonyms

1H-Pyrrolizine-1-carboxaldehyde, hexahydro-3-oxo-, (1R-cis)- (9CI)

Origin of Product

United States

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